molecular formula C17H13ClN2O3S B2376424 (E)-1-(4-chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(furan-2-yl)acrylate CAS No. 1396889-72-7

(E)-1-(4-chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(furan-2-yl)acrylate

Cat. No.: B2376424
CAS No.: 1396889-72-7
M. Wt: 360.81
InChI Key: FFEBGHDDLBOSTO-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-(4-chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(furan-2-yl)acrylate is a sophisticated heterocyclic compound designed for pharmaceutical and biological research, merging a benzo[d]thiazole core with a furan-acrylate ester via an azetidine linker. The compound's 3-(furan-2-yl)acrylate moiety is structurally analogous to 3-(furan-2-yl)propenoic acid derivatives, which have demonstrated significant biological activity. Recent studies show that such derivatives exhibit potent antimicrobial properties, demonstrating good activity against yeast-like fungi Candida albicans and suppressing the growth of Escherichia coli and Staphylococcus aureus at concentrations of 64 µg/mL . This suggests potential application for this compound in developing novel antimicrobial agents. Simultaneously, the 4-chlorobenzo[d]thiazol-2-yl fragment connected to an azetidine ring indicates potential for central nervous system (CNS) and metabolic research. Structurally similar N-(thiazol-2-yl)-benzamide analogs have been identified as a novel class of selective Zinc-Activated Channel (ZAC) antagonists, acting as negative allosteric modulators with IC50 values in the low micromolar range (1–3 μM) and exhibiting high selectivity over other Cys-loop receptors . The specific inclusion of a chloro-substituent on the benzothiazole ring is a common strategy to enhance metabolic stability and binding affinity in drug discovery. The integration of these pharmacophores creates a multi-targeted research tool. The compound is intended for non-human research applications only, including use as a key intermediate in organic synthesis, a candidate for antimicrobial screening, and a pharmacological probe for investigating ion channel function. This product is For Research Use Only. Not for human, veterinary, or therapeutic use.

Properties

IUPAC Name

[1-(4-chloro-1,3-benzothiazol-2-yl)azetidin-3-yl] (E)-3-(furan-2-yl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O3S/c18-13-4-1-5-14-16(13)19-17(24-14)20-9-12(10-20)23-15(21)7-6-11-3-2-8-22-11/h1-8,12H,9-10H2/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFEBGHDDLBOSTO-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=C(S2)C=CC=C3Cl)OC(=O)C=CC4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN1C2=NC3=C(S2)C=CC=C3Cl)OC(=O)/C=C/C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(furan-2-yl)acrylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Synthesis of the azetidine ring: Azetidine can be synthesized via the cyclization of a suitable amino alcohol or amino halide.

    Coupling reactions: The benzo[d]thiazole and azetidine moieties can be coupled using appropriate reagents and conditions, such as palladium-catalyzed cross-coupling reactions.

    Formation of the acrylate ester: The final step involves the esterification of the furan-2-yl acrylic acid with the azetidine-benzo[d]thiazole intermediate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(furan-2-yl)acrylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The azetidine ring can be reduced to form azetane derivatives.

    Substitution: The chlorine atom on the benzo[d]thiazole ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Azetane derivatives.

    Substitution: Various substituted benzo[d]thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(4-chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(furan-2-yl)acrylate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. The presence of the benzo[d]thiazole and furan rings suggests possible interactions with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Compounds with similar structures have been studied for their antimicrobial, anticancer, and anti-inflammatory activities.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-1-(4-chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(furan-2-yl)acrylate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The benzo[d]thiazole ring is known to bind to various biological targets, while the furan ring can participate in π-π interactions and hydrogen bonding.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key Structural Analogs :

1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-ol ():

  • Molecular Formula : C₁₀H₉ClN₂OS
  • Features : Shares the benzo[d]thiazole-azetidine scaffold but lacks the acrylate-furan moiety. The hydroxyl group at the azetidine 3-position may influence hydrogen bonding and solubility .

(E)-3-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy)furan-2(5H)-one (): Features: Contains a chlorophenyl-triazole-thioether system and a brominated furanone.

Urea-Thiadiazole Derivatives ():

  • Example: 1-(4-Chlorophenyl)-3-{5-[(E)-2-phenylethenyl]-1,3,4-thiadiazol-2-yl}urea
  • Features : Integrates a thiadiazole ring and urea group. The absence of azetidine and acrylate highlights differences in hydrogen-bonding capacity and steric demands .

Comparative Analysis :
  • Halogen Substituents : The 4-chloro group on the benzo[d]thiazole in the target compound is common in analogs (e.g., ). Chlorine enhances lipophilicity and electron-withdrawing effects, which may improve binding to hydrophobic pockets in biological targets .

Crystallographic and Physical Properties

Crystal Data Comparison :
Compound Crystal System Space Group Density (g/cm³) R Factor Reference
Target Compound (Inferred) Not Available
Compound Monoclinic C2 1.405
Compounds (Cl/Br analogs) Triclinic P 1
Urea-Thiadiazole 0.068
  • Packing Effects : Isostructural compounds in show that halogen substitutions (Cl vs. F) minimally alter crystal symmetry but adjust packing to accommodate steric/electronic differences. The target compound’s acrylate group may promote planar stacking due to conjugation .
  • Hydrogen Bonding : Urea derivatives () rely on N–H···O/S interactions, whereas the target compound’s acrylate ester could engage in weaker C–H···O or dipole-dipole interactions, affecting solubility and stability .

Biological Activity

(E)-1-(4-chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(furan-2-yl)acrylate is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. The structural features of this compound, which include an azetidine ring and a chlorobenzo[d]thiazole moiety, suggest a diverse range of interactions with biological targets. This article reviews the biological activity of this compound, synthesizing findings from various studies.

Structural Characteristics

The compound features several distinct structural components:

  • Azetidine Ring : A four-membered nitrogen-containing heterocycle known for its ability to modulate biological activity.
  • Chlorobenzo[d]thiazole Moiety : This component is often associated with various therapeutic effects, including anticancer and antimicrobial properties.
  • Furan Group : The furan moiety can enhance the compound's reactivity and biological interactions.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes crucial for cancer cell proliferation and survival, such as proteases and kinases.
  • DNA/RNA Interaction : It could disrupt nucleic acid synthesis, leading to apoptosis in cancer cells.
  • Signaling Pathway Modulation : The compound may influence pathways related to cell growth and immune response.

Biological Activity

Recent studies have highlighted various biological activities associated with this compound:

Anticancer Activity

Research indicates that derivatives of chlorobenzo[d]thiazole exhibit significant anticancer properties. For instance:

  • Cell Proliferation Inhibition : Compounds similar to this compound have shown IC50 values in the low micromolar range against breast cancer cell lines (MCF-7), indicating potent antiproliferative effects .
CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-71.27Apoptosis induction
Compound BA5490.72EGFR inhibition

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity:

  • Bacterial Inhibition : Preliminary studies suggest that the compound exhibits activity against various bacterial strains, potentially due to its ability to disrupt bacterial cell wall synthesis or function.

Anti-inflammatory Effects

Thiazole derivatives are known for their anti-inflammatory properties. The presence of the furan group may enhance these effects by modulating inflammatory cytokines or pathways involved in inflammation .

Case Studies

Several case studies have explored the efficacy of compounds related to this compound:

  • Sava et al. (2021) reported on thiazolidinone derivatives demonstrating significant antioxidant and anticancer activities, with some compounds showing over 100-fold greater activity than standard treatments like indometacin .
  • Aziz et al. (2021) synthesized quinazolinone-thiazolidinone hybrids and found that certain derivatives displayed potent anticancer activity against both MCF-7 and A549 cell lines, indicating the potential for structural modifications to enhance efficacy .

Q & A

Q. What patent considerations exist for developing novel analogs of this compound?

  • Prior art (e.g., EP 3853225) covers thiazole-acrylate derivatives as kinase inhibitors. Design non-infringing analogs by modifying the azetidine linker (e.g., replacing -O- with -NH-) or introducing bioisosteres (e.g., furan → thiophene) .

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